![molecular formula C17H13F3N4 B3128768 4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338968-38-0](/img/structure/B3128768.png)
4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
Overview
Description
4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, also known as TQ, is a chemical compound with potential therapeutic applications. It is a hydrazone derivative of quinoxaline, a heterocyclic compound that has been widely studied for its biological activities. TQ has been found to exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. Moreover, this compound has been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress, in various cell types. Moreover, this compound has been found to increase the levels of glutathione (GSH), an important antioxidant molecule, in cells. Additionally, this compound has been found to inhibit the activity of various enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase.
Advantages and Limitations for Lab Experiments
4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, this compound has been shown to exhibit low toxicity in various cell types, making it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is poorly soluble in water, which may limit its bioavailability in vivo. Moreover, this compound has been found to exhibit some degree of instability under certain conditions, such as in the presence of light or air.
Future Directions
Several future directions can be proposed for the study of 4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone. First, further studies are needed to elucidate the mechanism of action of this compound, particularly its effects on the NF-κB and Nrf2/ARE signaling pathways. Second, the potential of this compound as an anticancer agent should be further explored, including its effects on different types of cancer cells and its potential synergistic effects with other anticancer drugs. Third, the development of new formulations of this compound, such as liposomes or nanoparticles, may improve its bioavailability and efficacy in vivo. Finally, the safety and toxicity of this compound should be further evaluated in preclinical studies, to assess its potential for clinical applications.
Scientific Research Applications
4-methylbenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in various cell types. Moreover, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4/c1-11-6-8-12(9-7-11)10-21-24-16-15(17(18,19)20)22-13-4-2-3-5-14(13)23-16/h2-10H,1H3,(H,23,24)/b21-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOUPQUMRFHJT-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.